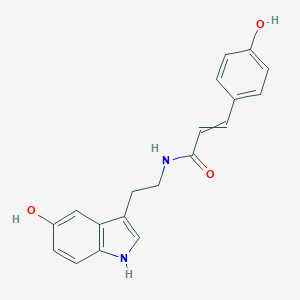

N-(p-クマロイル)セロトニン

概要

説明

Synthesis Analysis

N-Coumaroyl serotonin is synthesized via the action of specific enzymes such as serotonin N-hydroxycinnamoyltransferases, which catalyze the attachment of a coumaroyl group to serotonin. This enzymatic process has been elucidated through studies in plants like pepper (Capsicum annuum), where the synthesis involves the conjugation of hydroxycinnamic acids with serotonin, facilitated by N-hydroxycinnamoyltransferase enzyme activities (Kang et al., 2005).

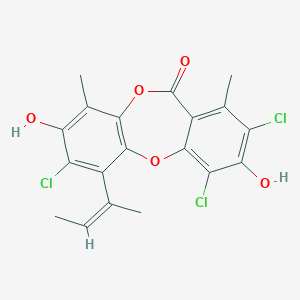

Molecular Structure Analysis

The molecular structure of N-Coumaroyl serotonin is characterized by the presence of a coumaroyl moiety attached to the serotonin molecule. This structural modification significantly influences its biological activity, including enhanced antioxidative and anti-inflammatory properties. Structural identification and elucidation techniques, including NMR spectroscopy, have been crucial in determining the specific configuration and bonding patterns within N-Coumaroyl serotonin molecules.

Chemical Reactions and Properties

N-Coumaroyl serotonin participates in various chemical reactions, mainly due to its active functional groups. Its antioxidant activity, for instance, involves the donation of hydrogen atoms to neutralize free radicals, a mechanism that is foundational to its protective effects against oxidative stress-induced cellular damage.

Physical Properties Analysis

The physical properties of N-Coumaroyl serotonin, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical in determining its behavior in biological systems, extraction processes, and formulation development for potential therapeutic applications.

Chemical Properties Analysis

Chemically, N-Coumaroyl serotonin exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals. It also demonstrates modulation of inflammation, possibly through the inhibition of proinflammatory cytokines production in stimulated monocytes, showcasing its therapeutic potential in inflammatory conditions (Takii et al., 2003).

科学的研究の応用

グリオブラストーマ治療

“N-(p-クマロイル)セロトニン”は、S期停止とアポトーシスを引き起こすことで、脳腫瘍の一種であるグリオブラストーマ細胞の増殖を阻害することが明らかになっています . U251MGおよびT98Gグリオブラストーマ細胞株の両方で、細胞生存率が有意に低下しました . これは、グリオブラストーマの潜在的な治療薬となる可能性を示唆しています。

抗酸化作用

“N-(p-クマロイル)セロトニン”は、抗酸化作用を有するインドールアルカロイドです . 抗酸化物質は、不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を防ぐまたは遅らせることができる物質です。フリーラジカルは、環境やその他のストレスに対する反応として体内で生成されます。

心臓保護作用

この化合物は、特に虚血後、心臓保護作用を持つことが明らかになっています . 虚血とは、身体の一部への血流(および酸素)が制限または減少している状態です。心臓保護物質は、心筋の損傷を軽減または防止することで心臓を保護することを目的としています。

抗動脈硬化作用

“N-(p-クマロイル)セロトニン”は、動脈硬化を改善し、大動脈壁の伸展性を向上させることが明らかになっています . 動脈硬化とは、動脈の内側にプラークが蓄積する病気であり、この化合物は、動脈硬化の研究に使用できる可能性があります。

PDGF誘導リン酸化の阻害

この化合物は、PDGF受容体のPDGF誘導リン酸化と、筋小胞体からのCa2+放出を阻害します . これは、PDGFとその受容体が重要な役割を果たす様々な細胞プロセスや病気において、影響を与える可能性があります

作用機序

Target of Action

N-(p-Coumaroyl) Serotonin, also known as N-Coumaroyl serotonin, primarily targets the PDGF receptor . The PDGF receptor is a tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and differentiation .

Mode of Action

N-(p-Coumaroyl) Serotonin interacts with its target, the PDGF receptor, by inhibiting the PDGF-induced phosphorylation of the receptor . This interaction results in a decrease in the release of calcium ions (Ca2+) from the sarcoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by N-(p-Coumaroyl) Serotonin involves the PDGF signaling pathway . By inhibiting the phosphorylation of the PDGF receptor, N-(p-Coumaroyl) Serotonin disrupts the normal signaling process, leading to downstream effects such as reduced cell proliferation and growth .

Result of Action

The action of N-(p-Coumaroyl) Serotonin leads to several molecular and cellular effects. It has antioxidative, anti-atherogenic, and anti-inflammatory properties . It can ameliorate atherosclerosis and improve the distensibility of the aortic wall . In addition, it has been shown to inhibit the growth of glioblastoma cells by inducing S-phase arrest and apoptosis .

Safety and Hazards

将来の方向性

The treatment of glioblastoma cell lines with N-(p-coumaroyl) serotonin may represent a novel strategy for targeting glioblastoma . Further studies are needed to elucidate the complete mechanism of its antitumor activity . With the development of synthetic biology, researchers have established the method of microbial synthesis of serotonin . This method has garnered considerable research attention due to its advantages over natural extraction .

特性

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZPAFGVOWCVMG-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173951 | |

| Record name | N-Coumaroyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N6-cis-p-Coumaroylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

201301-83-9, 68573-24-0 | |

| Record name | N-Coumaroyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201301839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC369503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Coumaroyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-COUMAROYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUC27Q8ACH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

205 - 206 °C | |

| Record name | N6-cis-p-Coumaroylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

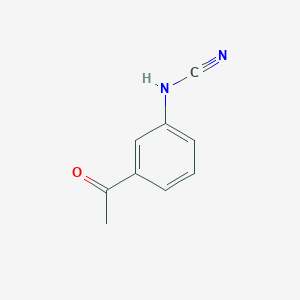

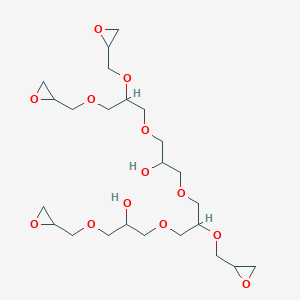

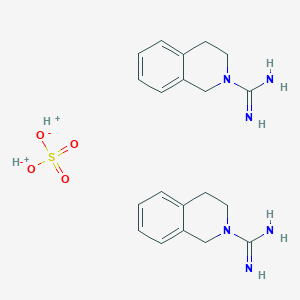

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)